3-Pyridin-2-ylprop-2-en-1-ol
Overview
Description
3-Pyridin-2-ylprop-2-en-1-ol is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Organic Synthesis : A derivative of 3-Pyridin-2-ylprop-2-en-1-ol is used as an effective organocatalyst in asymmetric Michael addition reactions, which are significant in organic synthesis (Cui Yan-fang, 2008).
Synthesis of Pyridine Derivatives : It is involved in Mn(III)-mediated synthesis of substituted pyridines, demonstrating its utility in producing complex organic molecules (Yi‐Feng Wang & S. Chiba, 2009).
Application in Organic Light-Emitting Diodes (OLEDs) : 3-(1H-Pyrazol-1-yl)pyridine, a related compound, has been used in the construction of bipolar host materials for high-efficiency blue, green, and white PhOLEDs (Wei Li et al., 2016).
Potential in Anti-Alzheimer and Anti-COX-2 Activities : Derivatives of 3-Aryl-1-pyridin-3-ylprop-2-en-1-ones have shown promise in anti-Alzheimer and anti-COX-2 activities, highlighting its medicinal applications (F. Attaby et al., 2009).
Advances in Coordination Chemistry : The compound has relevance in the synthesis and applications of pyridine derivatives in coordination chemistry, useful in the development of functional materials and catalysts (M. Halcrow, 2014).
Photodynamic Therapy for Cancer : A complex formed from a derivative of 3-Pyridin-2-ylprop-2-en-1-ol has been studied for its application in photodynamic therapy, particularly for breast cancer treatment (Zhong‐Hong Zhu et al., 2019).
properties
IUPAC Name |
3-pyridin-2-ylprop-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYYJCFJVDMLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-ylprop-2-en-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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